4-hydroperoxyifosfamide
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Overview
Description
4-Hydroperoxyifosfamide is a hydroperoxy derivative of ifosfamide, a well-known chemotherapeutic agent. This compound was developed to enhance the anticancer properties of ifosfamide, particularly its ability to penetrate the blood-brain barrier, making it potentially useful in treating brain tumors .
Preparation Methods
The synthesis of 4-Hydroperoxyifosfamide involves the direct ozonation of ifosfamide. This method offers improved yields compared to Fenton oxidation and greater convenience compared to ozonation of the appropriate 3-butenyl phosphorodiamidate . The reaction conditions typically involve the use of ozone as the oxidizing agent, which directly converts ifosfamide to its hydroperoxy derivative .
Chemical Reactions Analysis
4-Hydroperoxyifosfamide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroperoxyifosfamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroperoxy derivatives.
Biology: The compound is studied for its ability to penetrate the blood-brain barrier and its potential neurotoxicity.
Mechanism of Action
4-Hydroperoxyifosfamide exerts its effects through the generation of reactive oxygen species (ROS) and the formation of DNA cross-links. These actions lead to the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in treating various types of cancer .
Comparison with Similar Compounds
4-Hydroperoxyifosfamide is similar to other oxazaphosphorine compounds such as ifosfamide and cyclophosphamide. it has unique properties that make it more effective in certain applications:
Cyclophosphamide: This compound is also an alkylating agent, but this compound has been shown to have different cytotoxic profiles and mechanisms of action.
Similar compounds include:
- Ifosfamide
- Cyclophosphamide
- 4-Hydroperoxycyclophosphamide
Properties
CAS No. |
39800-28-7 |
---|---|
Molecular Formula |
C7H15Cl2N2O4P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) |
InChI Key |
YGZIWEZFFBPCLN-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Canonical SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
39800-28-7 | |
Synonyms |
4-hydroperoxyifosfamide hydroperoxyisophosphamide hydroperoxyisophosphamide, (cis)-isomer hydroperoxyisophosphamide, (trans)-isome |
Origin of Product |
United States |
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